2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate) 2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16522471
InChI: InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+
SMILES:
Molecular Formula: C39H67ClO4
Molecular Weight: 635.4 g/mol

2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)

CAS No.:

Cat. No.: VC16522471

Molecular Formula: C39H67ClO4

Molecular Weight: 635.4 g/mol

* For research use only. Not for human or veterinary use.

2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate) -

Specification

Molecular Formula C39H67ClO4
Molecular Weight 635.4 g/mol
IUPAC Name [2-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
Standard InChI InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+
Standard InChI Key JPFKFYGUGINXTE-WVZYQCMWSA-N
Isomeric SMILES CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Canonical SMILES CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is formally named 2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate), indicating a propane-1,3-diol backbone with a chlorine atom at the central carbon (C2) and two linoleate ((9Z,12Z)-octadeca-9,12-dienoate) ester groups. Its molecular formula is C₃₉H₆₇ClO₄, and its molecular weight is 635.4 g/mol . Alternative designations include 1,3-Dilinoleoyl-2-chloropropanediol, emphasizing the diacylglycerol-like structure .

Stereochemistry and Configuration

The linoleate moieties exhibit cis (Z) configurations at both the Δ9 and Δ12 double bonds, as denoted by the (9Z,9'Z,12Z,12'Z) descriptor. This geometry is critical for its physicochemical behavior, influencing melting points and solubility. The SMILES string (CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC) confirms the Z stereochemistry of all four double bonds .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₃₉H₆₇ClO₄
Molecular Weight (g/mol)635.4
CAS Registry Number1432592-04-5
SMILES NotationCCCCC/C=C\C/C=C\CCCC...

Synthesis and Production Pathways

Industrial and Laboratory Synthesis

While explicit synthesis protocols for this compound are scarce in open literature, its structure suggests it could form via esterification of 2-chloropropane-1,3-diol with linoleic acid under acidic or enzymatic conditions. Such reactions are analogous to the formation of 3-monochloropropane-1,2-diol (3-MCPD) esters during food processing . Industrial synthesis likely employs controlled acylation to avoid side reactions, given the reactivity of the chlorinated diol intermediate.

Physicochemical Properties

Solubility and Partitioning

Predicted logP values (XLogP3-AA: ~7.7 for analogous chlorinated esters ) suggest high lipophilicity, favoring partitioning into lipid matrices. This property complicates analytical detection in fatty foods, necessitating extraction techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) .

Applications and Regulatory Considerations

Use as a Reference Standard

Toxicological Profile

Metabolic Fate and Bioactivation

In vivo, enzymatic hydrolysis of the ester bonds likely releases 2-chloropropane-1,3-diol, a compound with potential nephrotoxic and carcinogenic effects observed in rodent studies. The liberation of free chloropropanediol mirrors the metabolic activation pathway of 3-MCPD esters, raising concerns about chronic exposure .

Genotoxicity and Carcinogenicity

No direct studies on this compound exist, but structural analogs like 3-MCPD exhibit genotoxicity via formation of reactive epoxides. The α-chlorinated carbon in 2-chloropropanediol may similarly interact with DNA, warranting further investigation .

Analytical Detection Methods

Liquid Chromatography-Tandem MS (LC-MS/MS)

Direct analysis via LC-MS/MS in multiple reaction monitoring (MRM) mode offers sensitivity without derivatization. The compound’s [M+Cl]⁻ adduct (m/z 670.4) could serve as a precursor ion for quantification .

Future Research Directions

  • Exposure Assessment: Population-level studies are needed to quantify dietary intake, particularly in regions with high consumption of refined oils.

  • Toxicokinetics: In vitro models should clarify hydrolysis rates in human gastrointestinal systems.

  • Mitigation Strategies: Optimizing food processing parameters (e.g., temperature, pH) may reduce formation without compromising product quality.

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